molecular formula C13H14N2O4 B1600186 Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate CAS No. 3878-13-5

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate

Cat. No. B1600186
CAS RN: 3878-13-5
M. Wt: 262.26 g/mol
InChI Key: BGDPLMKKSXSSTM-UHFFFAOYSA-N
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Description

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate, also known as ethyl 2-(benzyloxycarbonylamino)-2-cyanoacetate or simply Boc-L-phenylalanine ethyl ester, is a chemical compound commonly used in organic chemistry research. This compound is a derivative of L-phenylalanine, an essential amino acid that is commonly found in proteins. Boc-L-phenylalanine ethyl ester has a wide range of applications in scientific research, including its use as a building block for the synthesis of peptides and other organic molecules.

Scientific Research Applications

  • Synthesis of Sequence-Defined Peptoids

    • Field : Organic Chemistry .
    • Application : This compound is used in the synthesis of sequence-defined peptoids with side-chain and backbone diversity via amino acid building blocks .
    • Method : The method involves an iterative Ugi reaction, which is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide .
    • Results : The results include the successful synthesis of a 10-mer peptoid using the amino acid building block 2a via the iterative Ugi reaction .
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids

    • Field : Biocatalysis .
    • Application : While not directly related to “Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate”, the production of single enantiomers of drug intermediates and drugs has become increasingly important in the pharmaceutical industry .
    • Method : The method involves the use of microorganisms and enzymes for the transformation of synthetic chemicals .
    • Results : The results include the production of chiral alcohols and amino acids, which are key factors in the safety and efficacy of many drug products .
  • Synthesis of Boronic Acids

    • Field : Organic Chemistry .
    • Application : While not directly related to “Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate”, boronic acids and their derivatives are important in organic synthesis. They are used in the Suzuki reaction, which is a type of cross-coupling reaction, to form carbon-carbon bonds .
    • Method : The synthesis of boronic acids often involves the reaction of a boron trihalide with a Grignard or organolithium reagent .
    • Results : The results include the production of boronic acids, which can be used in a variety of organic synthesis reactions .
  • Benzylic Oxidations and Reductions

    • Field : Organic Chemistry .
    • Application : Benzylic positions are often more reactive towards oxidation and reduction reactions. This reactivity can be used to transform alkyl side chains on a benzene ring .
    • Method : Oxidation reactions are typically carried out with hot acidic permanganate solutions. Reduction reactions can be achieved either by catalytic hydrogenation or with reducing metals in acid .
    • Results : The results include the transformation of alkyl side chains on a benzene ring, which can be used to prepare substituted benzoic acids .
  • Synthesis of Boronic Acids

    • Field : Organic Chemistry .
    • Application : A compound similar to “Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate”, known as “(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid”, has been identified . Boronic acids and their derivatives are important in organic synthesis. They are used in the Suzuki reaction, which is a type of cross-coupling reaction, to form carbon-carbon bonds .
    • Method : The synthesis of boronic acids often involves the reaction of a boron trihalide with a Grignard or organolithium reagent .
    • Results : The results include the production of boronic acids, which can be used in a variety of organic synthesis reactions .
  • Benzylic Oxidations and Reductions

    • Field : Organic Chemistry .
    • Application : Benzylic positions are often more reactive towards oxidation and reduction reactions. This reactivity can be used to transform alkyl side chains on a benzene ring .
    • Method : Oxidation reactions are typically carried out with hot acidic permanganate solutions. Reduction reactions can be achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
    • Results : The results include the transformation of alkyl side chains on a benzene ring, which can be used to prepare substituted benzoic acids .

properties

IUPAC Name

ethyl 2-cyano-2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10/h3-7,11H,2,9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDPLMKKSXSSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433160
Record name Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate

CAS RN

3878-13-5
Record name Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-amino-2-cyanoacetic acid ethyl ester (19.7 g) and pyridine (12.2 g) in water (123 ml) was added portionwise benzyloxycarbonyl chloride (27.9 g) under ice cooling. The resulting mixture was stirred under ice cooling for 1 hour. Precipitated crystals were collected, washed thoroughly with water, and recrystallized from ethanol to give the title compound (24.2 g, 60.2%) as colorless crystals, mp 111°-112° C.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
123 mL
Type
solvent
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step Two
Yield
60.2%

Synthesis routes and methods II

Procedure details

To a mixture of ethyl 2-cyano-2-hydroxyiminoacetate (100 g, 0.704 mol) and water (600 ml), were added a saturated aqueous solution of sodium bicarbonate (200 ml) and sodium hydrosulfite (340 g, 1.96 mol) under ice-cooling, and then benzyloxycarbonyl chloride (144 g, 0.848 mol) was added dropwise under ice-cooling. After the addition was completed, the reaction solution was stirred at 20-30° C. for about 4 hours. Completion of the reaction was confirmed using TLC shown below, precipitated crystals were collected by filtration and washed with sprayed water (50 ml×3). The obtained crystals were recrystallized from ethanol (600 ml), filtered and washed with sprayed ethanol (50 ml×3), dried in airflow at 40° C. to give ethyl 2-benzyloxycarbonylamino-2-cyanoacetate (118.7 g, yield 64.2%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
340 g
Type
reactant
Reaction Step Two
Quantity
144 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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